N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide

CYP3A4 inhibition type II heme binding structure-activity relationship

N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide (CAS 879921-41-2) is a synthetic quinoline-4-carboxamide derivative that functions as a type II ligand for cytochrome P450 enzymes, coordinating to the heme iron via its para-pyridyl nitrogen. Its binding affinity for recombinant CYP3A4 has been measured at Ki = 700 nM, with an additional Ki of 100 nM against reconstituted CYP2C9, establishing it as a tool compound for studying heme-iron coordination and metabolic stability in drug metabolism research.

Molecular Formula C21H15N3O
Molecular Weight 325.371
CAS No. 879921-41-2
Cat. No. B2366349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide
CAS879921-41-2
Molecular FormulaC21H15N3O
Molecular Weight325.371
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4
InChIInChI=1S/C21H15N3O/c25-21(23-16-6-2-1-3-7-16)18-14-20(15-10-12-22-13-11-15)24-19-9-5-4-8-17(18)19/h1-14H,(H,23,25)
InChIKeyHNHSNBXXGBXNBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide (CAS 879921-41-2): A Type II CYP3A4 Ligand with Quantified Binding Affinity


N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide (CAS 879921-41-2) is a synthetic quinoline-4-carboxamide derivative that functions as a type II ligand for cytochrome P450 enzymes, coordinating to the heme iron via its para-pyridyl nitrogen. Its binding affinity for recombinant CYP3A4 has been measured at Ki = 700 nM, with an additional Ki of 100 nM against reconstituted CYP2C9, establishing it as a tool compound for studying heme-iron coordination and metabolic stability in drug metabolism research [1][2].

Why Quinoline-4-Carboxamide Analogs Cannot Be Freely Substituted: Evidence from CYP3A4 Binding and Metabolic Stability


Within the pyridinyl quinoline-4-carboxamide series, small structural modifications—particularly the position of the pyridine nitrogen—produce up to 1,200-fold differences in CYP3A4 binding affinity, as demonstrated by the ortho (Ki = 95 μM), meta (Ki = 0.41 μM), and para (Ki = 0.076 μM) analogs in a single study [1]. Furthermore, compounds with identical core scaffolds but different N-substituents exhibit distinct metabolic stability profiles, with para-nitrogen compounds often being metabolized faster than their meta or ortho counterparts at subsaturating concentrations [2]. These quantitative structure-activity relationships mean that generic substitution—even among close in-class analogs—can drastically alter both target engagement and metabolic fate, making compound-specific evidence essential for any procurement or experimental design decision.

Quantitative Differentiation Evidence: N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide vs. Closest Analogs


CYP3A4 Binding Affinity: N-Phenyl Analog (Compound 13) Shows 125-Fold Weaker Affinity than the Naphthalene Analog (Compound 7) but Binds More Tightly than Ortho-Pyridyl Isomers

In a direct head-to-head comparison within the same experimental system, N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide (designated Compound 13, Series 5) exhibited a Ki of 0.70 ± 0.2 μM for CYP3A4, whereas the naphthalene-substituted analog (Compound 7, Series 3, with the same para-pyridyl orientation) displayed a Ki of 0.076 ± 0.003 μM—a 9.2-fold improvement in affinity [1]. Conversely, the ortho-pyridyl analog within the same series (Compound 9) showed dramatically weaker binding with a Ki of 95 ± 21 μM, confirming that the para-pyridyl nitrogen orientation is required for effective heme-iron coordination [1].

CYP3A4 inhibition type II heme binding structure-activity relationship

Metabolic Stability: N-Phenyl Analog (Compound 13) Demonstrates Moderate Stability with 53% Parent Remaining at 30 Minutes, Distinct from Rapidly Metabolized Meta/Ortho Analogs

In a substrate depletion assay at 25 μM using recombinant CYP3A4, the N-phenyl analog (Compound 13) retained 53% of parent compound at 30 minutes [1]. By comparison, the meta-pyridyl analog (Compound 14, same series) retained 47%, and the ortho-pyridyl analog (Compound 15) retained 70%, while the tighter-binding para-naphthalene analog (Compound 7) retained 90% under identical conditions [1]. This demonstrates that metabolic stability does not simply correlate with binding affinity, and that the N-phenyl analog occupies an intermediate position.

metabolic stability CYP3A4 substrate depletion type II ligand metabolism

Regioselectivity of Metabolism: The N-Phenyl Analog Is Metabolized Exclusively on the Phenyl Ring with No Pyridine N-Oxidation, Confirming Type II Coordination Stability

LC-MS/MS regioselectivity analysis revealed that the N-phenyl analog (Compound 13), like other para-pyridyl compounds in the series, undergoes aromatic hydroxylation exclusively on the phenyl group, producing two distinct hydroxylated metabolites [1]. Critically, no metabolism was detected on the pyridine ring—the type II coordinating moiety—nor were any pyridine N-oxide products observed [1]. This contrasts with the carbon-analog (Compound 26, where pyridine N is replaced by C), which showed metabolism distributed across both the naphthalene (40% and 30% of total metabolites) and phenyl (30%) rings [1].

metabolite identification regioselectivity type II binding mechanism

Cross-Isoform CYP Selectivity: The N-Phenyl Analog Shows 7-Fold Preference for CYP2C9 (Ki = 100 nM) Over CYP3A4 (Ki = 700 nM)

BindingDB-curated data from two independent studies show that N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide inhibits CYP2C9 with Ki = 100 nM (reconstituted enzyme, J. Med. Chem. 2008) and CYP3A4 with Ki = 700 nM (recombinant NF-14, same scaffold study) [1]. This represents a 7-fold selectivity for CYP2C9 over CYP3A4. In contrast, the naphthalen-1-ylmethyl analog (CHEMBL514730) shows a Ki of 113 nM for CYP2C9, with no reported CYP3A4 data, suggesting that the N-phenyl substitution yields a more balanced cross-isoform profile [2].

CYP2C9 CYP isoform selectivity enzyme inhibition profiling

Recommended Application Scenarios for N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide Based on Quantitative Evidence


Type II Heme-Binding Mechanism Studies Requiring Intermediate CYP3A4 Affinity

With a CYP3A4 Ki of 700 nM, this compound is ideally suited for mechanistic studies where sub-micromolar affinity is desired without the extremely tight binding (Ki = 76 nM) of the naphthalene analog that can complicate kinetic analyses [1]. Its para-pyridyl nitrogen orientation ensures robust type II coordination, while the moderate affinity allows for observable substrate depletion in metabolic turnover experiments.

Metabolite Identification and Regioselectivity Profiling in CYP3A4 Assays

LC-MS/MS data confirm that metabolism occurs exclusively on the phenyl ring, producing two distinct hydroxylated metabolites with no confounding pyridine N-oxide formation [1]. At 53% parent remaining after 30 minutes, the compound provides an optimal detection window for metabolite profiling—sufficiently stable for LC-MS workflows but adequately metabolized to generate robust metabolite signals for structural elucidation.

Cross-Isoform CYP Calibration Standard (CYP2C9/CYP3A4)

With documented Ki values for both CYP2C9 (100 nM) and CYP3A4 (700 nM), this compound can serve as a dual-isoform calibration standard in enzyme inhibition assays [2]. The 7-fold selectivity for CYP2C9 over CYP3A4 provides a reproducible benchmark for validating assay conditions when screening compounds across these two drug-metabolizing CYP isoforms.

Structure-Activity Relationship (SAR) Reference Compound for Quinoline-4-Carboxamide Libraries

As a well-characterized member of the pyridinyl quinoline-4-carboxamide series with quantified Ki, metabolic stability, and regioselectivity data, this compound serves as a critical reference point for SAR campaigns [1]. Researchers synthesizing new analogs can benchmark their compounds' CYP binding affinity and metabolic profiles against this thoroughly documented N-phenyl derivative.

Quote Request

Request a Quote for N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.